{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate

Medicinal Chemistry Linker Chemistry Opioid Receptor Pharmacology

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate (CAS 386262-36-8, molecular formula C20H24N2O6, molecular weight 388.42 g/mol) is a synthetic carbamoyl methyl ester derivative that combines a 3,4,5-trimethoxybenzoate pharmacophore with a 4-dimethylaminophenyl group via a carbamoyl methyl linker. This compound belongs to a broader class of 3,4,5-trimethoxybenzoate derivatives that have demonstrated antiproliferative, HDAC inhibitory, and tubulin polymerization inhibitory activities in various analogs.

Molecular Formula C20H24N2O6
Molecular Weight 388.42
CAS No. 386262-36-8
Cat. No. B2380697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
CAS386262-36-8
Molecular FormulaC20H24N2O6
Molecular Weight388.42
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C20H24N2O6/c1-22(2)15-8-6-14(7-9-15)21-18(23)12-28-20(24)13-10-16(25-3)19(27-5)17(11-13)26-4/h6-11H,12H2,1-5H3,(H,21,23)
InChIKeyQGKLCZBXAQDCLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate (CAS 386262-36-8): Structural and Procurement Differentiation Guide


{[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate (CAS 386262-36-8, molecular formula C20H24N2O6, molecular weight 388.42 g/mol) is a synthetic carbamoyl methyl ester derivative that combines a 3,4,5-trimethoxybenzoate pharmacophore with a 4-dimethylaminophenyl group via a carbamoyl methyl linker . This compound belongs to a broader class of 3,4,5-trimethoxybenzoate derivatives that have demonstrated antiproliferative, HDAC inhibitory, and tubulin polymerization inhibitory activities in various analogs [1]. Unlike the clinically established drugs trimebutine (an opioid agonist antispasmodic) and trimethobenzamide (a D2 receptor blocker antiemetic), this compound features a unique carbamate-ester hybrid linker that fundamentally alters its pharmacological and physicochemical profile [2].

Why Generic Substitution of CAS 386262-36-8 with Other 3,4,5-Trimethoxybenzoate Derivatives Fails: Linker-Dependent Differentiation


The 3,4,5-trimethoxybenzoate (TMBA) scaffold appears in multiple therapeutic agents and research compounds, yet substitution among them is scientifically unsound due to profound differences in linker chemistry that dictate target engagement. Trimebutine's 2-(dimethylamino)-2-phenylbutyl ester linker enables opioid receptor binding (Ki 0.34–0.58 μM across μ, δ, κ subtypes) [1], while trimethobenzamide's N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]benzamide linker confers D2 receptor antagonism . The target compound's carbamoyl methyl ester linker (-NH-CO-CH2-O-CO-) creates a fundamentally different spatial geometry, hydrogen-bonding capacity, and metabolic liability that precludes simple interchangeability with either drug or with other TMBA esters . The 4-dimethylamino substituent on the phenyl ring further distinguishes it from neutral aryl analogs (e.g., 4-ethoxyphenyl, 3,4-dimethylphenyl derivatives) by introducing pH-dependent ionization (estimated pKa ~5.1) that alters solubility, membrane permeability, and potential salt formation .

Quantitative Differentiation Evidence for CAS 386262-36-8 Versus Closest Analogs and In-Class Comparators


Structural Differentiation: Carbamoyl Methyl Ester Linker vs. Alkyl Ester Linker in Trimebutine

The target compound employs a carbamoyl methyl ester linker (-NH-CO-CH2-O-CO-) connecting the 4-dimethylaminophenyl group to the 3,4,5-trimethoxybenzoate moiety, whereas trimebutine uses a 2-(dimethylamino)-2-phenylbutyl ester linker. This structural difference eliminates the quaternary carbon center required for opioid receptor binding [1]. Trimebutine demonstrates Ki values of 0.34 μM (μ), 0.5 μM (δ), and 0.58 μM (κ) for opioid receptors; the target compound's planar carbamoyl geometry and different nitrogen positioning predict negligible opioid binding [2].

Medicinal Chemistry Linker Chemistry Opioid Receptor Pharmacology Structure-Activity Relationship

Physicochemical Differentiation: Ionizable 4-Dimethylamino Group vs. Neutral Aryl Analogs

The 4-dimethylamino substituent on the phenyl ring confers a basic nitrogen with an estimated pKa of approximately 5.1 (based on N,N-dimethylaniline pKa = 5.07) . This enables pH-dependent solubility and the potential for salt formation with acids—properties absent in neutral analogs such as [(4-ethoxyphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate and [(3,4-dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate . The target compound is reported as a white crystalline powder soluble in organic solvents, consistent with its moderate predicted logP of approximately 2.8–3.2 .

Physicochemical Properties pKa Solubility Salt Formation

Hydrolytic Stability: Dual Carbamate-Ester Hydrolysis vs. Single Ester in Trimebutine

The target compound contains two hydrolytically labile bonds—the carbamate linkage (-NH-CO-O-) and the benzoate ester (-CO-O-CH2-)—creating a dual-release hydrolysis profile . Carbamates generally exhibit intermediate hydrolytic stability between esters (fast hydrolysis) and amides (slow hydrolysis), with carbamate half-lives typically 2–10 times longer than corresponding esters under identical conditions [1]. In contrast, trimebutine contains only a single ester bond that undergoes relatively rapid esterase-mediated hydrolysis to 3,4,5-trimethoxybenzoic acid and the active N-desmethyl metabolite [2].

Metabolic Stability Carbamate Hydrolysis Esterase Susceptibility Prodrug Design

HDAC Inhibition Potential: Carbamoyl Methyl TMBA Derivatives as HDAC Inhibitor Scaffold

Several carbamoyl methyl 3,4,5-trimethoxybenzoate derivatives have demonstrated histone deacetylase (HDAC) inhibitory activity. 1H-benzo[d][1,2,3]triazol-1-yl 3,4,5-trimethoxybenzoate (compound 9) showed HDAC inhibition with IC50 = 9.4 μM and antiproliferative activity against human cancer cell lines with IC50 values of 1.2–2.4 nM, comparable to doxorubicin [1]. Multiple carbamoyl methyl TMBA derivatives have been reported as potential HDAC inhibitors with IC50 around 9.4 μM . The target compound's 4-dimethylamino substitution may modulate HDAC isoform selectivity through altered zinc-binding group interactions [2].

HDAC Inhibition Antiproliferative Activity Cancer Cell Lines Epigenetic Targets

D2 Receptor Pharmacology Differentiation: Target Compound vs. Trimethobenzamide

Trimethobenzamide acts as a D2 receptor blocker with antiemetic activity, preventing apomorphine-induced emesis in dogs at 20 mg/kg and stimulating guinea pig ileum contraction with ED50 = 8.7 μM [1]. Its D2 antagonism arises from the specific N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]benzamide structure. The target compound's carbamoyl methyl ester linker positions the 4-dimethylaminophenyl group approximately 2–3 Å closer to the trimethoxybenzoyl moiety compared to trimethobenzamide's ether-amide linker , which is predicted to alter D2 receptor binding geometry and reduce dopaminergic activity .

D2 Receptor Antiemetic Dopamine Antagonist Receptor Selectivity

Tubulin Polymerization Inhibition Potential: TMBA Pharmacophore Contribution

The 3,4,5-trimethoxybenzoyl moiety is a recognized pharmacophore for tubulin polymerization inhibition, exemplified by combretastatin A-4 and its analogs [1]. Trimethoxybenzamide molecule IV demonstrated β-tubulin polymerization inhibition with significant antiproliferative activity against MDA-MB-231 breast cancer cells (IC50 = 1.27 μM) [2]. Benzofuran-based 3,4,5-trimethoxybenzamide derivatives showed IC50 values of 3.01–9.13 μM against MDA-MB-231, HCT-116, HT-29, and HeLa cell lines [3]. The target compound retains the intact 3,4,5-trimethoxybenzoyl pharmacophore required for tubulin binding while the carbamoyl methyl linker introduces conformational flexibility that may affect binding kinetics.

Tubulin Polymerization Microtubule Dynamics Anticancer Combretastatin Analog

Best Research and Industrial Application Scenarios for CAS 386262-36-8 Based on Evidence-Driven Differentiation


Non-Opioid Pharmacological Screening: Avoiding Mu/Delta/Kappa Receptor Engagement

For research programs seeking 3,4,5-trimethoxybenzoate-based compounds without opioid receptor activity, the target compound's carbamoyl methyl ester linker eliminates the quaternary carbon center and alkyl chain geometry required for μ/δ/κ opioid binding that is present in trimebutine (Ki 0.34–0.58 μM) [1]. This structural distinction makes CAS 386262-36-8 a preferred choice over trimebutine or its analogs for screening campaigns focused on non-opioid mechanisms such as HDAC inhibition or tubulin modulation within the TMBA chemical space.

pH-Dependent Formulation Development: Exploiting Ionizable Dimethylamino Functionality

The 4-dimethylamino group (estimated pKa ~5.1) enables pH-dependent salt formation and solubility modulation unavailable in neutral TMBA analogs such as [(4-ethoxyphenyl)carbamoyl]methyl or [(3,4-dimethylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate . This property is valuable for developing pH-responsive formulations, facilitating acid-based purification workflows (e.g., acid-base extraction), and achieving differential membrane permeability in biological assays conducted at varying pH conditions.

Sustained-Release Prodrug Design: Dual Carbamate-Ester Hydrolysis Kinetics

The dual hydrolytic liability of the target compound—carbamate bond (slower hydrolysis, t1/2 2–10× longer than esters) and benzoate ester bond (faster hydrolysis)—creates a sequential metabolite release profile [2]. This is superior to single-ester TMBA derivatives like trimebutine for applications requiring extended local release of 3,4,5-trimethoxybenzoic acid or 4-(dimethylamino)aniline metabolites, such as in sustained-release formulations or in situ prodrug activation strategies.

HDAC Inhibitor Scaffold Diversification: 4-Dimethylamino Modification for Isoform Selectivity Screening

Given that multiple carbamoyl methyl 3,4,5-trimethoxybenzoate derivatives exhibit HDAC inhibitory activity (IC50 ~9.4 μM for the benzotriazole lead) [3], the target compound provides a structurally distinct entry within this chemotype. The 4-dimethylamino substitution on the phenyl ring may alter HDAC isoform selectivity compared to the benzotriazole, 3-methoxyphenyl, or 1-phenylethyl carbamoyl methyl TMBA variants, making it suitable for isoform-selectivity screening panels in epigenetic drug discovery programs.

Quote Request

Request a Quote for {[4-(Dimethylamino)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.